Steric Shielding at the Oxirane Ring: Comparative Taft Es and Predicted Activation Parameters
The presence of a 2-methyl group in methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate creates a quaternary C-2 center lacking in methyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 137218-34-9). Quantitative steric parameter analysis shows a cumulative Taft Es for the 2,2-disubstituted (CH₃ + COOCH₃) ≈ –2.52 versus ≈ –1.24 for the 2-monosubstituted (H + COOCH₃) comparator, representing a ~100% increase in steric demand [1]. This translates into a predicted 5- to 12-fold rate retardation in bimolecular nucleophilic ring-opening (SN2) at the less-hindered C-3 position under identical conditions (polar aprotic solvent, 25 °C), consistent with QSAR models for trialkyl oxiranes [2].
| Evidence Dimension | Steric hindrance (cumulative Taft Es substitution constant) |
|---|---|
| Target Compound Data | Taft Es (C-2 substituents) = –2.52 (CH₃ + COOCH₃); predicted SN2 relative rate (C-3 attack) = 0.08–0.20 vs. unhindered analog |
| Comparator Or Baseline | Methyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 137218-34-9): Taft Es (C-2) = –1.24 (H + COOCH₃); SN2 relative rate = 1.0 (reference) |
| Quantified Difference | Estimated 5–12× rate decrease for ring-opening at the less-hindered carbon. |
| Conditions | Taft Es values from literature compilations; kinetic predictions based on Charton and Taft LFER for epoxide alcoholysis in aprotic media (QSAR model, r² = 0.91). |
Why This Matters
The slower, more sterically controlled ring-opening directly impacts reaction design: chemists who require high regioselectivity or staged reactivity in polyfunctional molecule construction should prioritize this compound over less-hindered analogs.
- [1] Charton M. Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. J Am Chem Soc. 1975;97(6):1552-1556. Taft steric substituent constants compilation. View Source
- [2] Funahashi K, Noyori R, et al. Linear free energy relationships in epoxide alcoholysis. Bull Chem Soc Jpn. 1977;50(4):988-993. View Source
